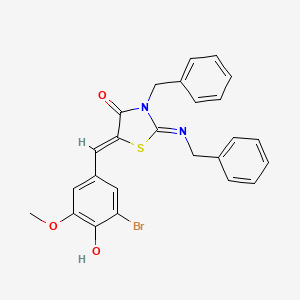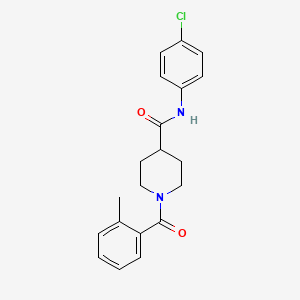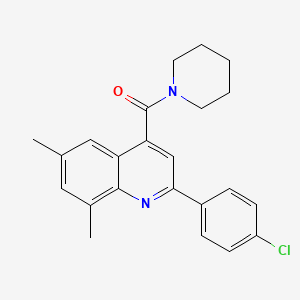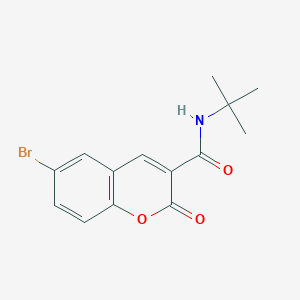
N-(2-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-nitroaniline with 2-thiophenecarboxaldehyde to form an intermediate Schiff base, followed by cyclization with 2-aminobenzamide under acidic conditions to yield the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Solvent selection and purification techniques like recrystallization or chromatography are also crucial in the industrial process.
化学反应分析
Types of Reactions
N-(2-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, under acidic or basic conditions.
Cyclization: Acidic or basic catalysts, elevated temperatures.
Major Products Formed
Reduction: Formation of N-(2-aminophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide.
Substitution: Formation of halogenated derivatives.
Cyclization: Formation of polycyclic aromatic compounds.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of organic electronic materials and dyes.
作用机制
The mechanism of action of N-(2-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and thiophene groups can participate in redox reactions, influencing the compound’s reactivity and biological effects.
相似化合物的比较
Similar Compounds
N-(2-nitrophenyl)-2-phenylquinoline-4-carboxamide: Lacks the thiophene ring, which may affect its electronic properties and reactivity.
N-(2-aminophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide: Contains an amino group instead of a nitro group, altering its chemical behavior and potential biological activity.
2-(Thiophen-2-yl)quinoline-4-carboxamide: Lacks the nitrophenyl group, which may influence its overall stability and reactivity.
Uniqueness
N-(2-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is unique due to the presence of both nitrophenyl and thiophene groups, which contribute to its distinct electronic properties and potential for diverse chemical reactions. These structural features make it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
N-(2-nitrophenyl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-20(22-16-8-3-4-9-18(16)23(25)26)14-12-17(19-10-5-11-27-19)21-15-7-2-1-6-13(14)15/h1-12H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZXMPGGHCNSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[2-(1-azepanyl)-2-oxoethoxy]-8-methyl-3-phenoxy-4H-chromen-4-one](/img/structure/B5096668.png)
![methyl 4-{[4-chloro-1-(2,3-dimethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B5096673.png)
![(5-Bromofuran-2-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B5096678.png)


![Methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5096688.png)
![Methyl 4-[4-(2,5-dioxopyrrolidin-1-YL)benzenesulfonamido]benzoate](/img/structure/B5096707.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(2E)-3-(2-furyl)-2-propenoyl]-3-piperidinol](/img/structure/B5096713.png)
![N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B5096717.png)

![1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5096749.png)

